(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine
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Overview
Description
(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is characterized by the presence of a cyclopropylmethyl group and a pyridin-3-yl group attached to an ethylamine backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine: Similar structure but with the pyridine ring attached at the 2-position.
(Cyclopropylmethyl)[1-(pyridin-4-YL)ethyl]amine: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in binding affinity, selectivity, and overall biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-pyridin-3-ylethanamine |
InChI |
InChI=1S/C11H16N2/c1-9(13-7-10-4-5-10)11-3-2-6-12-8-11/h2-3,6,8-10,13H,4-5,7H2,1H3 |
InChI Key |
VNTARWLSACEBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC2CC2 |
Origin of Product |
United States |
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